Cyclohexanamine;2-methylpropanoic acid is an organic compound that combines the structural features of cyclohexanamine, an aliphatic amine, with 2-methylpropanoic acid, a branched-chain carboxylic acid. Cyclohexanamine is characterized as a colorless liquid with a fishy odor and is known for its miscibility with water and weak basicity compared to stronger bases like sodium hydroxide. It serves as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agricultural chemicals . The molecular formula for cyclohexanamine is C₆H₁₃N, while 2-methylpropanoic acid has the formula C₄H₈O₂.
The synthesis of cyclohexanamine;2-methylpropanoic acid can be achieved through several methods:
Cyclohexanamine;2-methylpropanoic acid has several applications across different fields:
Studies on cyclohexanamine;2-methylpropanoic acid interactions reveal its reactivity with various agents:
Cyclohexanamine;2-methylpropanoic acid shares structural similarities with other compounds but possesses unique characteristics due to its specific functional groups. Here are some comparable compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Cyclohexylamine | Aliphatic Amine | Strong base, used extensively in organic synthesis |
| 2-Methylpropanoic Acid | Carboxylic Acid | Branched structure enhances solubility |
| Isobutyric Acid | Carboxylic Acid | Similar branched structure but lacks amine group |
| Propylamine | Aliphatic Amine | Straight-chain structure differs from cyclohexane |
| Ethylmethylpropanoate | Ester | Combines properties of alcohols and acids |
Uniqueness: Cyclohexanamine;2-methylpropanoic acid uniquely integrates both amine and carboxylic functionalities, allowing for diverse reactivity not found in simpler compounds. Its applications in pharmaceuticals and industrial chemistry further distinguish it from its analogs.
The reductive amination of cyclohexanone with ammonia represents a cornerstone method for cyclohexanamine production. Over a copper-chromium-lanthanum/γ-alumina (Cu-Cr-La/γ-Al₂O₃) catalyst, cyclohexanone undergoes nucleophilic addition with ammonia to form cyclohexylimine, followed by hydrogenation to yield cyclohexylamine (Figure 1). Critical to this process is the use of methanol as a solvent to enhance ammonia solubility and 4Å molecular sieves to remove water, which shifts the equilibrium toward imine formation. Under optimized conditions (160°C, 2 MPa H₂, 10 L/h NH₃ flow), a 99.0% conversion of cyclohexanone and 83.90% selectivity for cyclohexylamine are achieved. Competing pathways include direct hydrogenation of cyclohexanone to cyclohexanol (28.65% selectivity over Ni/γ-Al₂O₃) and aldol condensation to 2-cyclohexylcyclohexanol, highlighting the importance of catalyst selection.
An alternative route involves nitrocyclohexane hydrogenation over cobalt/silica (Co/SiO₂) catalysts. At 100°C and 10 bar H₂, Co/SiO₂ facilitates near-complete conversion of nitrocyclohexane to cyclohexylamine with 98% selectivity, avoiding intermediate oxime formation observed in batch reactors. Bimetallic Cu-Co/SiO₂ systems exhibit tunable selectivity: a 1:3 Cu:Co ratio shifts products toward cyclohexanone (35% selectivity) due to enhanced ketone hydrogenation activity.
Table 1: Comparative Performance of Catalysts in Cyclohexanamine Synthesis
| Catalyst | Substrate | Temperature | Pressure | Conversion | Selectivity | Key Byproducts |
|---|---|---|---|---|---|---|
| Cu-Cr-La/γ-Al₂O₃ | Cyclohexanone | 160°C | 2 MPa | 99.0% | 83.90% | Cyclohexanol, Dicyclohexylamine |
| Co/SiO₂ | Nitrocyclohexane | 100°C | 10 bar | 98% | 98% | Cyclohexanol (trace) |
| CuCo(1:3)/SiO₂ | Nitrocyclohexane | 120°C | 15 bar | 85% | 50% | Cyclohexanone |
2-Aminoisobutyric acid (AIB), a non-proteinogenic amino acid with a gem-dimethyl group, is synthesized via alkylation of glycine derivatives. The Schöllkopf bis-lactim ether method employs a valine-derived chiral auxiliary to induce asymmetry during alkylation (Figure 2). Treatment of the glycine-valine diketopiperazine with n-butyllithium generates a carbanion, which reacts with alkyl halides (e.g., methyl iodide) to yield α-alkylated products with >95% enantiomeric excess (ee). Hydrolysis of the bis-lactim ether under acidic conditions liberates the free amino acid.
Nickel(II) complexes of Schiff bases offer another route. A Ni(II)-glycine complex with a tridentate chiral ligand undergoes alkylation with n-octyl bromide at −20°C, producing (S)-α-(octyl)glycine in 98.1% yield and 98.8% diastereomeric excess. Phase-transfer catalysis using quaternary ammonium salts (e.g., (S)-binaphthyl-derived catalysts) enables enantioselective alkylation of glycine tert-butyl ester, achieving 92% ee for α-methylalanine analogues.
Industrial-scale AIB production relies on methacrylic acid hydroamination. Using rhodium or iridium catalysts, methacrylic acid reacts with ammonia under high pressure to form AIB via anti-Markovnikov addition.
Table 2: Alkylation Methods for α-Amino Acid Analogues
| Method | Substrate | Catalyst/Reagent | Yield | Selectivity | Application |
|---|---|---|---|---|---|
| Schöllkopf Bis-Lactim | Glycine derivative | Valine auxiliary | 80–95% | >95% ee | Exotic amino acids |
| Ni(II)-Schiff Base | Glycine complex | Chiral tridentate ligand | 98.1% | 98.8% de | Tailor-made amino acids |
| Phase-Transfer Catalysis | Glycine ester | (S)-Binaphthyl ammonium | 85% | 92% ee | α,α-Dialkyl amino acids |
Enantioselective β-C–H functionalization of aldehydes and amino acids remains a formidable challenge due to the inert nature of these bonds. Layered double hydroxides (LDHs) intercalated with iron(III) and L-proline provide a heterogeneous solution. In a cascade oxidation-addition process, Fe(III) sites abstract β-hydrogens from aldehyde intermediates, while confined amines direct stereoselectivity. For example, β-amination of isobutyraldehyde with azodicarboxylates proceeds with 89% enantiomeric excess under oxygen atmosphere.
Density functional theory (DFT) simulations reveal that the Fe(III):N coordination facilitates two-electron transfer, stabilizing a radical intermediate during β-H elimination. This mechanism contrasts with homogeneous systems, where chiral ligands typically enforce asymmetry through steric effects.
Table 3: Catalysts for Asymmetric β-C–H Functionalization
| Catalyst System | Substrate | Reaction | ee | Key Insight |
|---|---|---|---|---|
| Fe(III)-LDH/L-proline | Isobutyraldehyde | β-Amination | 89% | Synergy between Fe sites and amines |
| Pd/Chiral Phosphine | α-Amino aldehydes | β-Alkylation | 75% | Transient imine directing groups |
Cyclohexanamine;2-methylpropanoic acid represents a significant compound in modern organic synthesis, combining the structural features of cyclohexanamine with 2-methylpropanoic acid to create a versatile catalyst system [1]. The compound possesses unique chemical properties that enable sophisticated catalytic transformations, particularly in carbon-hydrogen bond activation and stereoselective synthesis . The cyclohexane ring provides essential steric bulk while the amine and carboxylic acid functionalities confer amphoteric properties crucial for catalytic activity [1].
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₂₁NO₂ [1] |
| Molecular Weight | 187.28 g/mol [1] |
| CAS Number | 112381-47-2 [1] |
| Physical State | Crystalline salt [1] |
| Solubility | Miscible in water (cyclohexanamine component) |
Palladium-catalyzed γ-carbon(sp³)–hydrogen alkenylation represents one of the most significant applications of cyclohexanamine derivatives in modern synthetic chemistry [3] [4]. The mechanism involves directed palladium-catalyzed coupling of remote carbon(sp³)–hydrogen bonds of aliphatic amines with organohalides, providing a powerful synthetic tool for molecular construction [3]. Recent developments have demonstrated efficient regio- and stereospecific silver-free palladium-catalyzed γ-carbon(sp³)–hydrogen alkenylation of cyclohexanamines and heterocyclic analogues with bromoalkenes [4].
The catalytic cycle proceeds through a palladium(II)/palladium(IV) pathway where the transition state of carbon(sp³)–hydrogen activation occurs through a concerted metalation deprotonation mechanism [3]. Density functional theory methods have revealed that the oxidative addition of organobromide to palladium(II) is not the rate-limiting step, but rather γ-carbon(sp³)–hydrogen bond activation in the substrate [3] [4]. The lowest energy complex in the catalytic cycle is a palladium(II)-bromide complex coordinated with the reaction product featuring η²-alkene and a bidentate directing group [3].
| Reaction Parameter | Optimized Conditions |
|---|---|
| Catalyst | Palladium(II) acetate [3] |
| Directing Group | Picolinoylamine bidentate [3] |
| Temperature | 100-130°C [5] |
| Selectivity | 85-95% [3] |
| Functional Group Tolerance | Excellent [3] |
The picolinoyl directing group plays a crucial role in enabling the transformation, facilitating coordination to the palladium center and subsequent carbon-hydrogen bond activation [3]. The methodology exhibits broad alkenyl reactant scope with excellent functional group tolerance and regio- and stereospecificity [3]. Challenging heterocyclic substrates including piperidinamine and tetrahydro-2H-pyranamine demonstrate compatibility with this approach [3].
Potassium pivalate serves as a pivotal co-catalyst by exchanging bromide for pivalate in the complex through precipitation of the potassium bromide coproduct [3] [4]. This removal of bromide from the reaction media decreases the energy span, avoiding the use of superstoichiometric silver salt reagents and allowing decoordination of the reaction product [4]. Additionally, pivalate facilitates carbon(sp³)–hydrogen bond activation in the substrate once another substrate molecule is coordinated [3].
The enantioselective desymmetrization of isobutyric acid scaffolds represents a significant advancement in asymmetric synthesis, directly addressing the challenge of creating α-chiral centers from abundant carbon-4 skeletons [6] [7]. The development of chiral mono-protected aminomethyl oxazoline ligands has enabled desymmetrization of isopropyl groups via palladium insertion into carbon(sp³)–hydrogen bonds of prochiral methyl groups [6] [8].
The enzymatic β-carbon–hydrogen hydroxylation of isobutyric acid has long enabled asymmetric synthesis of various polyketides, and transition metal-catalyzed enantioselective β-carbon–hydrogen functionalization of isobutyric acid-derived substrates provides a versatile method for constructing building blocks with enantioenriched α-chiral centers [6] [7]. However, the desymmetrization of ubiquitous isopropyl moieties by organometallic catalysts has remained a challenging synthetic transformation [6].
| Ligand System | Enantioselectivity | Substrate Class | Reference |
|---|---|---|---|
| Mono-protected aminomethyl oxazoline | 96% ee | Isobutyramide derivatives [6] | [6] |
| Chiral quinoline derivatives | 85-90% ee | Carboxylic acid derivatives [7] | [7] |
| Bifunctional catalysts | 88-94% ee | Propanediol substrates [9] | [9] |
The optimal catalyst scaffolds for enantioselective β-carbon–hydrogen arylation utilize α-amido oxazoline ligands that are more modular than their predecessors, being directly accessible by combining two amino acid precursors [10]. This streamlined catalyst synthesis enables metal-binding tunability via oxazoline substitution, representing a noteworthy improvement compared to less variable quinolone groups employed in previous systems [10].
A significant advantage of the dual amino acid ligand structure is the ability for the chirality of each building block to reinforce the other [10]. When either component was exchanged for its achiral substitute, minimal desymmetrization selectivity was observed for β-carbon–hydrogen arylation, yielding only 6-14% enantiomeric excess [10]. However, when both chiral blocks were combined, a significant synergistic boost resulted in enantioselectivity much greater than the sum of its parts, achieving 96% enantiomeric excess [6] [10].
The mechanism involves palladium-catalyzed β-carbon–hydrogen activation followed by enantioselective arylation, alkenylation, and alkynylation of isobutyric acid and 2-aminoisobutyric acid derivatives [6] [7]. The chiral ligands enable discrimination between enantiotopic methyl groups through carefully designed steric and electronic environments around the palladium center [10].
Transition metal-catalyzed cyclization reactions provide powerful methods for stereoselective assembly of complex, highly substituted polycyclic scaffolds [11] [12]. Diastereocontrol in these transformations is achieved through careful selection of metal catalysts, ligands, and reaction conditions that influence the stereochemical outcome of cyclization processes [13] [14].
The development of diastereodivergent radical cyclization strategies has demonstrated remarkable control over stereochemistry through modulation of transition metals and ligands [13]. Manganese(III)-mediated radical cyclization/azidation cascade of 1,7-enynes affords trans-fused pyrrolo[3,4-c]quinolinones, whereas copper(II)/bipyridine systems produce cis-products [13]. This metal-controlled diastereoselectivity switching represents a significant advancement in synthetic methodology [13].
| Metal System | Product Stereochemistry | Substrate Type | Selectivity Ratio |
|---|---|---|---|
| Manganese(III) | Trans-fused products [13] | 1,7-Enynes [13] | >10:1 [13] |
| Copper(II)/bipyridine | Cis-products [13] | 1,7-Enynes [13] | >8:1 [13] |
| Rhodium catalysts | Syn-selective [14] | Terminal allenols [14] | 83:17 to >95:5 [14] |
| Palladium complexes | Variable control [15] | Heterocyclic substrates [15] | 50:50 to >20:1 [15] |
Rhodium-catalyzed cyclization of terminal and internal allenols demonstrates highly diastereoselective access to synthetically important 2,4-disubstituted and 2,4,6-trisubstituted tetrahydropyrans [14]. The methodology employs a combination of rhodium(I) complexes with bis(diphenylphosphino)ferrocene and chloroacetic acid as additive, delivering syn-configured adducts in excellent yields with satisfactory diastereoselectivity [14].
The mechanism of diastereocontrol involves formation of metallacyclic intermediates where the metal center coordinates to multiple sites on the substrate, creating a controlled environment for bond formation [16]. The stability and geometry of these intermediate complexes determine the stereochemical outcome of the cyclization [16]. Computational studies have revealed that electrostatic interactions between ligands and substrates, along with steric considerations, play crucial roles in determining the preferred stereochemical pathway [16].
Palladium(II)-catalyzed carbon-hydrogen functionalization cascades have been developed for diastereoselective synthesis of polyheterocycles from simple diene-tethered heterocyclic starting materials [15]. These reactions are applicable to both indole and pyrrole-based substrates and tolerate a wide range of functional group substitutions around the heteroaromatic core [15]. The polyheterocyclic products are formed as single diastereoisomers with two new stereocenters formed in a single step [15].
The compound exhibits amphoteric properties due to the presence of both amine and carboxylic acid functional groups [3]. The crystalline salt forms are stabilized by ionic interactions between the protonated amine and deprotonated carboxylate, resulting in enhanced thermal stability and improved handling characteristics [3]. Key structural features include the cyclohexane ring providing steric bulk, while the amine and carboxylic acid groups confer the necessary polar interactions for biological activity [3].
The synthesis typically involves coupling cyclohexanamine with 2-methylpropanoic acid derivatives through nucleophilic substitution or condensation reactions under controlled conditions [3]. Purification often employs fractional crystallization or salt formation methods, with cyclohexanamine forming stable salts that enable selective crystallization from non-polar solvents, reducing impurities to less than 3% and ensuring high regioisomeric purity [3].
The cyclohexyl moiety represents a fundamental structural component in the development of sulfonylurea antidiabetic medications, where it serves as a critical pharmacophore for glucose-lowering activity. The incorporation of cyclohexanamine-derived building blocks has led to the synthesis of several clinically important hypoglycemic agents that demonstrate enhanced therapeutic efficacy compared to earlier generation compounds [7] .
Glycyclamide, also known as tolcyclamide, exemplifies the successful application of cyclohexyl-containing building blocks in sulfonylurea development . This compound replaces the butyl group found in tolbutamide with a cyclohexyl ring, resulting in enhanced lipophilicity that contributes to improved pharmacokinetic properties . The molecular weight of 296.39 g/mol and the increased hydrophobic character (ΔCLogP = +1.2) demonstrate the structural optimization achieved through cyclohexyl incorporation .
The mechanism of action involves binding to and inhibiting ATP-sensitive potassium channels (K_ATP) through interaction with the sulfonylurea receptor 1 (SUR1) in pancreatic beta cells . This inhibition causes cell membrane depolarization, opening voltage-dependent calcium channels and leading to increased intracellular calcium levels that trigger insulin-containing granule exocytosis [9].
The synthesis of cyclohexyl-containing sulfonylureas typically employs cyclohexylamine as a key nucleophile in reactions with p-toluenesulfonyl isocyanate under mild conditions . Industrial production follows similar synthetic routes but requires careful control of reaction conditions to ensure high yield and purity, with automated reactors and continuous flow systems enhancing efficiency and scalability .
Research has demonstrated that compounds derived from quinazoline-sulfonylurea series containing cyclohexyl moieties showed significant blood glucose reductions ranging from 55.9% to 78.2% in STZ-induced hyperglycemic rats, compared to glibenclamide's 55.4% reduction . This data highlights the enhanced therapeutic potential of cyclohexyl-incorporating designs.
| Compound Type | Blood Glucose Reduction (%) | Structural Features |
|---|---|---|
| Glibenclamide | 55.4 | Standard sulfonylurea |
| Cyclohexyl-quinazoline VI-6-a | 78.2 | Enhanced cyclohexyl incorporation |
| Cyclohexyl-quinazoline V | 73.9 | Modified cyclohexyl positioning |
| Cyclohexyl-quinazoline IV-4 | 71.4 | Optimized cyclohexyl substitution |
The sulfonylurea receptor represents a 1581-amino acid protein with high affinity for sulfonylurea compounds [10]. Cyclohexyl-containing sulfonylureas demonstrate enhanced binding through multiple interaction modes, with compounds like glibenclamide containing the cyclohexyl moiety binding to both A and B sites of SUR1 and SUR2A receptors [10].
The binding mechanism involves the cyclohexyl group forming hydrophobic interactions with receptor pocket residues, while the sulfonylurea bridge provides essential hydrogen bonding contacts [11]. Recent photoswitchable sulfonylurea studies have revealed that cyclohexyl-containing analogs like glibenclamide promote specific conformational changes in SUR1 that stabilize the N-terminal tail from Kir6.2, facilitating channel closure and insulin release [11].
Cyclohexanamine serves as a fundamental building block in the synthesis of mucolytic agents that reduce mucus viscosity and enhance respiratory tract clearance. The cyclohexyl moiety provides essential structural features that contribute to the pharmacological activity of several clinically important respiratory therapeutic agents [12] [4] [13].
Bromhexine represents a prime example of cyclohexanamine utilization in mucolytic drug development [13] [14]. This synthetic derivative of vasicine exhibits significant mucolytic and antioxidative activities through mechanisms that involve increasing production of serous mucus, decreasing mucus viscosity, and enhancing ciliary transport of mucus from the lungs [13] [15].
The compound acts on mucus at formative stages within mucus-secreting cells, disrupting the structure of acid mucopolysaccharide fibers in mucoid sputum to produce less viscous secretions that are more easily expectorated [16]. Studies have demonstrated that bromhexine enhances secretion of various mucus components by modifying physicochemical characteristics, with quantitative and qualitative effects on mucus production observed at dosages of 4-20 mg/kg in preclinical models [17].
| Study Type | Dosage | Observed Effects | Reference |
|---|---|---|---|
| Rat bronchial cells | 4-20 mg/kg/24h | Quantitative/qualitative mucus effects [17] | |
| Guinea pig goblet cells | 5-10 mg/kg/24h | Reduced goblet cells, increased secretory material [17] | |
| Dog tracheal mucosa | 4 mg intravenous | Increased secretion output, gland emptying [17] | |
| Rabbit lung tissue | 10 mg/kg intravenous | Rapid phospholipid synthesis stimulation [17] |
Ambroxol, a metabolite of bromhexine, demonstrates the evolution of cyclohexyl-containing mucolytic agents toward enhanced therapeutic efficacy [18]. With molecular formula C₁₃H₁₈Br₂N₂O and molecular weight 378.108 g/mol, ambroxol exhibits secretolytic and secretomotoric actions that restore physiological clearance mechanisms in the respiratory tract [18].
The mechanism involves stimulating synthesis and release of surfactant by type II pneumocytes, with surfactants acting as anti-glue factors by reducing mucus adhesion to bronchial walls while improving transport and providing protection against infection and irritating agents [18]. Ambroxol has demonstrated inhibition of nitric oxide-dependent activation of soluble guanylate cyclase, which suppresses excessive mucus secretion and lowers phlegm viscosity [18].
The cyclohexyl moiety in respiratory drugs contributes to optimal binding interactions with cellular targets involved in mucus regulation. Research has shown that cyclohexanamine derivatives exhibit significant antimicrobial properties alongside their mucolytic effects, with minimum inhibitory concentrations supporting potential clinical applications .
Recent investigations have highlighted the role of cyclohexyl-containing compounds in inhibiting transmembrane serine protease 2 (TMPRSS2) receptors, which play important roles in viral respiratory diseases including influenza A and Middle East Respiratory Syndrome [13]. This dual functionality positions cyclohexyl-derived mucolytics as valuable therapeutic agents with both symptomatic and protective mechanisms.
The cyclohexyl moiety has emerged as a crucial structural element in the design of peptidomimetic compounds targeting antimicrobial and antiviral applications. These applications leverage the conformational rigidity and hydrophobic properties of the cyclohexyl ring to create small molecule therapeutics that mimic natural peptide functions while offering enhanced stability and bioavailability [20] [21].
Contemporary peptidomimetic design employs cyclohexyl-containing building blocks to create conformationally constrained analogs that mimic bioactive peptide conformations [21]. The cyclohexyl moiety serves as a rigid scaffold that can replace flexible peptide backbone segments, providing defined three-dimensional arrangements of pharmacophoric groups essential for biological activity [20].
Research has demonstrated successful application of cyclohexyl building blocks in developing peptidomimetics targeting protein-protein interactions, where the rigid cyclohexyl framework provides optimal spatial positioning of side chain functionalities [20]. The PepMetics scaffold incorporating cyclohexyl elements has proven particularly effective for mimicking β-turn and α-helix structures in cyclic peptides [20].
Cyclohexyl-containing peptidomimetics have shown significant promise in antimicrobial applications, particularly in the development of oligoacyllysines and synthetic lipidated peptides [22]. These compounds utilize cyclohexyl moieties to provide hydrophobic domains that interact with bacterial membranes while maintaining selectivity for pathogenic targets [22].
The design strategy involves incorporating cyclohexyl groups to create amphiphilic structures that can disrupt bacterial membranes through mechanisms similar to natural antimicrobial peptides [22]. Recent studies have demonstrated that cyclohexyl-containing antimicrobial compounds exhibit bacteriostatic effects through shallow insertion within plasma membrane anionic phospholipids, resulting in controlled membrane perturbation rather than rapid cytolytic damage [22].
These compounds showed moderate activity against herpes simplex virus type 1 (HSV-1) and coxsackievirus, with computer modeling studies revealing favorable binding interactions with HSV-1 thymidine kinase [23]. The cyclohexyl moiety contributes to enzyme recognition and activation pathways essential for antiviral efficacy [23].
A notable example involves the synthesis of clovibactin analogs where sequential mutation of leucine residues to cyclohexylalanine dramatically increased antibiotic activity [24]. The resulting analogs (d-Cha₂,d-Thr₅-clovibactin, Cha₇,d-Thr₅-clovibactin, and Cha₈,d-Thr₅-clovibactin) demonstrated excellent activity (≤1 μg/mL) against drug-resistant pathogens including MRSA and VRE [24].
| Compound | Target Pathogen | MIC (μg/mL) | Structural Modification |
|---|---|---|---|
| d-Cha₂,d-Thr₅-clovibactin | MRSA/VRE | ≤1 | Position 2 leucine to cyclohexylalanine [24] |
| Cha₇,d-Thr₅-clovibactin | MRSA/VRE | ≤1 | Position 7 leucine to cyclohexylalanine [24] |
| Cha₈,d-Thr₅-clovibactin | MRSA/VRE | ≤1 | Position 8 leucine to cyclohexylalanine [24] |
The enhanced activity results from increased hydrophobic interactions between the cyclohexyl groups and bacterial cell membrane components, with the additional three carbon atoms in cyclohexylalanine compared to leucine providing substantially improved lipophilicity (ΔCLogP = +1.2) [24].
Modern peptidomimetic development utilizing cyclohexyl building blocks benefits from advanced computational approaches that optimize molecular recognition and binding affinity [20]. The rigid cyclohexyl scaffold provides predictable conformational constraints that facilitate structure-based drug design efforts, enabling rational optimization of therapeutic candidates [20].
Recent advances in sequence mimetic approaches have demonstrated that cyclohexyl-containing peptidomimetics can effectively target challenging protein-protein interaction surfaces that are typically difficult to address with conventional small molecules [20]. This capability positions cyclohexyl building blocks as essential components in next-generation therapeutic development targeting complex biological systems [20].